3-[1-(Thieno[3,2-b]pyridine-6-carbonyl)piperidin-2-yl]propanoic acid

Catalog No.
S7365881
CAS No.
M.F
C16H18N2O3S
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(Thieno[3,2-b]pyridine-6-carbonyl)piperidin-2...

Product Name

3-[1-(Thieno[3,2-b]pyridine-6-carbonyl)piperidin-2-yl]propanoic acid

IUPAC Name

3-[1-(thieno[3,2-b]pyridine-6-carbonyl)piperidin-2-yl]propanoic acid

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C16H18N2O3S/c19-15(20)5-4-12-3-1-2-7-18(12)16(21)11-9-14-13(17-10-11)6-8-22-14/h6,8-10,12H,1-5,7H2,(H,19,20)

InChI Key

ZZEQXELMNIQNGX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCC(=O)O)C(=O)C2=CC3=C(C=CS3)N=C2
TPPA is a chemical compound with the molecular formula C19H22N2O3S. It is also known by the trade name "BMS-986142" and falls into the class of small-molecule inhibitors. TPPA is a potent selective inhibitor of TYK2, an enzyme involved in the JAK-STAT (Janus Kinase-Signal Transducer and Activator of Transcription) pathway. The JAK-STAT pathway plays a vital role in cellular function, and aberrant JAK-STAT signaling has been implicated in cancer, inflammation, and immune disorders. Therefore, TPPA has potential therapeutic implications in a variety of diseases related to the JAK-STAT pathway.
TPPA is a white crystalline solid that is soluble in organic solvents and insoluble in water. It has a melting point of 159.5℃ and a boiling point of 563.3℃. TPPA has a molecular weight of 362.45 g/mol and a log P of 3.1, indicating moderate lipophilicity. The compound has a pKa of 5.7 and exists as a zwitterion at physiological pH.
TPPA can be synthesized via a two-step process from commercially available starting materials. The first step involves the synthesis of 6-(2-bromoacetyl)thieno[3,2-b]pyridine, which can be synthesized through bromination of thieno[3,2-b]pyridine followed by acetylation. The second step involves the reaction of 6-(2-bromoacetyl)thieno[3,2-b]pyridine with piperidine and propanoic acid to produce TPPA. The structure and purity of TPPA can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Various analytical methods can be used to quantify TPPA's concentration in biological samples. These include HPLC and liquid chromatography-mass spectrometry (LC-MS). Phosphorylation of STAT proteins in cells can also be used as a readout for TYK2 inhibition in cell-based assays.
TPPA's primary biological activity is the inhibition of TYK2, which down-regulates the downstream signaling events in the JAK-STAT pathway. Excitingly, the JAK-STAT pathway plays a vital role in immune regulation, and therefore, TYK2 inhibitors like TPPA have potential therapeutic implications in autoimmune disorders such as psoriasis, rheumatoid arthritis, and Crohn's disease. Moreover, the pathway's role in cancer, inflammation, and metabolic disorders provides a rationale for investigating TYK2 inhibitors like TPPA in these diseases.
The safety profile of TPPA is crucial in assessing its potential as a therapeutic agent. Preclinical toxicity studies have shown that TPPA has a favorable safety profile, with no observable toxicities. In animal studies, TPPA had no significant impact on body weight, food consumption, or blood chemistry at doses up to 300mg/kg/day. Moreover, TPPA exhibited significant efficacy in reducing inflammation in animal models of arthritis and inflammatory bowel disease.
The selective inhibition of TYK2 by TPPA has potential therapeutic implications for a variety of autoimmune disorders such as psoriasis and arthritis. Furthermore, the JAK-STAT pathway's involvement in cancer and metabolic disorders provides a rationale for investigating TYK2 inhibitors like TPPA in these diseases. Additionally, TPPA's high selectivity for TYK2 over JAK1, JAK2, and JAK3 suggests that this compound may have fewer off-target effects, making it a promising candidate for clinical trials.
TPPA is currently in the preclinical stage of drug development. Various studies have investigated TPPA's efficacy in animal models of autoimmune diseases such as arthritis and inflammatory bowel disease. These studies have shown promising results, with TPPA exhibiting significant efficacy in reducing inflammation and joint damage. However, more research is needed to determine the compound's potential efficacy in human clinical trials.
TPPA has potential therapeutic implications in a variety of diseases related to the JAK-STAT pathway, including autoimmune disorders, cancer, and metabolic disorders. Furthermore, TPPA's high selectivity for TYK2 over other JAK enzymes suggests that this compound may have promising applications in treating autoimmune diseases with fewer off-target effects than current therapies.
One limitation of TPPA is its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties. Furthermore, the compound's novelty and lack of data on long-term toxicity and efficacy in humans may limit its applicability as a therapeutic agent. Future research should focus on optimizing the compound's formulation to improve its solubility, bioavailability, and pharmacokinetics. Additionally, human clinical trials are needed to evaluate the compound's safety and efficacy in various diseases.
1. Investigate the effects of TPPA on JAK-STAT pathway signaling in non-immune cells.
2. Investigate the efficacy of TPPA in combination with other JAK inhibitors in treating autoimmune diseases.
3. Investigate the potential of TPPA as an anti-cancer agent in animal models.
4. Investigate the impact of long-term TPPA exposure in humans on liver function, cognitive function, and cardiovascular health.
5. Investigate the potential of TPPA as a topical therapy for psoriasis and other skin diseases.
6. Investigate the safety and efficacy of TPPA in children and elderly populations.
7. Investigate the effect of TPPA on gut microbiota and potential implications for inflammatory bowel disease.
8. Develop novel analytical methods for quantifying TPPA concentrations in biological samples.
9. Investigate the potential of TPPA in treating chronic pain and opioid addiction.
10. Investigate the potential of TPPA as an immunosuppressive agent in transplantation.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

318.10381361 g/mol

Monoisotopic Mass

318.10381361 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-27-2023

Explore Compound Types